

An In-depth Technical Guide to m-PEG7-Amine: Properties, Applications, and Protocols

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Compound of Interest		
Compound Name:	m-PEG7-Amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG7-Amine), a versatile heterobifunctional linker critical in modern drug development and bioconjugation. This document details its chemical and physical properties, explores its applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its use.

Core Properties of m-PEG7-Amine

m-PEG7-Amine is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and a terminal amine group, connected by a seven-unit ethylene glycol chain. The methoxy group provides chemical stability and reduces the potential for non-specific binding, while the primary amine serves as a reactive handle for conjugation to various functional groups. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the molecules it is incorporated into.[1][2]

Quantitative Data Summary



Property	Value	References
Molecular Formula	C15H33NO7	[BroadPharm]
Molecular Weight	339.4 g/mol	[CD Bioparticles]
CAS Number	170572-38-0	[BroadPharm]
Purity	Typically >95%	[Biopharma PEG]
Physical Appearance	A liquid; colorless or light yellow oil	[APExBIO], [Conju-Probe]
Solubility	Water, DMSO, DCM, DMF	[BroadPharm]
Storage Conditions	-20°C, protect from light	[BroadPharm], [APExBIO]

Applications in Drug Development and Research

The unique properties of **m-PEG7-Amine** make it a valuable tool in several advanced biomedical research and drug development fields. Its primary function is as a flexible, hydrophilic linker to connect two or more molecular entities.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, **m-PEG7-Amine** can be used as a component of the linker that connects a cytotoxic payload to a monoclonal antibody.[3] The PEG portion of the linker can improve the solubility and stability of the final ADC construct.[3]

PROTACs (Proteolysis Targeting Chimeras)

m-PEG7-Amine is frequently employed as a linker in the development of PROTACs.[4] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. [4][5] The length and flexibility of the PEG7 chain are critical for optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[6] The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.[6]

Bioconjugation and Surface Modification



The terminal amine group of **m-PEG7-Amine** is reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[1][2] This reactivity allows for the straightforward conjugation of **m-PEG7-Amine** to proteins, peptides, small molecules, and surfaces, a process often referred to as PEGylation. This can be used to improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides. [BroadPharm]

Experimental Protocols

The following are representative protocols for the use of **m-PEG7-Amine** in bioconjugation reactions. These should be considered as starting points and may require optimization for specific applications.

General Protocol for Conjugation of m-PEG7-Amine to an NHS Ester-Activated Molecule

This protocol describes the reaction of the primary amine of **m-PEG7-Amine** with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.

Materials:

- m-PEG7-Amine
- NHS ester-activated molecule (e.g., a protein, peptide, or small molecule)
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Preparation of Reactants:



- Equilibrate the **m-PEG7-Amine** and the NHS ester-activated molecule to room temperature before opening the vials to prevent moisture condensation.[7][8]
- Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.[7][8]
- Dissolve the m-PEG7-Amine in the reaction buffer (e.g., PBS, pH 7.4).
- Conjugation Reaction:
 - Add the dissolved m-PEG7-Amine to the solution of the NHS ester-activated molecule. A
 molar excess of the m-PEG7-Amine may be required depending on the reactivity of the
 NHS ester.
 - Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed
 10% of the total reaction volume to maintain the stability of many biomolecules.[8]
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[9] Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).[8]
- Quenching the Reaction:
 - To stop the reaction, add the quenching buffer to a final concentration of 50 mM.[9] This will react with any remaining NHS ester.
 - Incubate for an additional 30 minutes at room temperature.
- Purification and Analysis:
 - Purify the resulting conjugate using an appropriate chromatography method (e.g., HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.
 - Analyze the purified conjugate to confirm its identity and purity (e.g., via LC-MS, SDS-PAGE).

Visualizations



Experimental Workflow: Bioconjugation

The following diagram illustrates a typical workflow for the conjugation of m-PEG7-Amine to a molecule activated with an NHS ester.

Preparation Dissolve NHS-ester activated molecule in anhydrous DMSO/DMF Dissolve m-PEG7-Amine in reaction buffer (e.g., PBS pH 7.4) Reaction Combine reactants and incubate (1-2h at RT or 2-4h at 4°C) Quench reaction with Tris or glycine buffer Purification & Analysis Purify conjugate (e.g., HPLC, SEC) Analyze final product (e.g., LC-MS, SDS-PAGE)

Experimental Workflow for m-PEG7-Amine Conjugation

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Caption: A generalized workflow for bioconjugation using **m-PEG7-Amine**.

Logical Relationship: PROTAC Mechanism of Action



This diagram illustrates the role of a PEG linker, such as **m-PEG7-Amine**, in the mechanism of a PROTAC.

PROTAC Molecule Target Protein Ligand M-PEG7 Linker Binds E3 Ligase Ligand Target Protein Recruits Ubiquitination Enters E3 Ubiquitin Ligase Proteasome Degrades Degraded Protein Fragments

PROTAC Mechanism with a PEG Linker

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Caption: The role of a PEG linker in PROTAC-mediated protein degradation.

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